molecular formula C11H13BrF2OZn B14878314 (3,4-Difluoro-5-(n-pentyloxy)phenyl)Zinc bromide

(3,4-Difluoro-5-(n-pentyloxy)phenyl)Zinc bromide

Cat. No.: B14878314
M. Wt: 344.5 g/mol
InChI Key: ALXZYINWXBEFQX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,4-difluoro-5-(n-pentyloxy)phenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is known for its reactivity and ability to form carbon-carbon bonds, making it valuable in the field of synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-difluoro-5-(n-pentyloxy)phenyl)zinc bromide typically involves the reaction of 3,4-difluoro-5-(n-pentyloxy)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme can be represented as follows:

3,4-difluoro-5-(n-pentyloxy)phenyl bromide+Zn(3,4-difluoro-5-(n-pentyloxy)phenyl)zinc bromide\text{3,4-difluoro-5-(n-pentyloxy)phenyl bromide} + \text{Zn} \rightarrow \text{this compound} 3,4-difluoro-5-(n-pentyloxy)phenyl bromide+Zn→(3,4-difluoro-5-(n-pentyloxy)phenyl)zinc bromide

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product. The use of automated systems and reactors helps in maintaining consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

(3,4-difluoro-5-(n-pentyloxy)phenyl)zinc bromide undergoes various types of chemical reactions, including:

    Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon bonds.

    Oxidation: Can be oxidized to form corresponding ketones or alcohols.

    Reduction: Can participate in reduction reactions to form alkanes or other reduced products.

Common Reagents and Conditions

    Electrophiles: Alkyl halides, acyl chlorides, and epoxides.

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

Major Products Formed

    Substitution reactions: Formation of substituted aromatic compounds.

    Oxidation reactions: Formation of ketones or alcohols.

    Reduction reactions: Formation of alkanes or other reduced derivatives.

Scientific Research Applications

(3,4-difluoro-5-(n-pentyloxy)phenyl)zinc bromide is used in various scientific research applications, including:

    Organic synthesis: Used as a reagent for forming carbon-carbon bonds in complex organic molecules.

    Medicinal chemistry: Utilized in the synthesis of pharmaceutical intermediates and active compounds.

    Material science: Employed in the preparation of advanced materials with specific properties.

    Biological studies: Investigated for its potential biological activities and interactions with biomolecules.

Mechanism of Action

The mechanism of action of (3,4-difluoro-5-(n-pentyloxy)phenyl)zinc bromide involves its role as a nucleophile in chemical reactions. The zinc atom in the compound facilitates the formation of carbon-carbon bonds by reacting with electrophiles. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.

Comparison with Similar Compounds

Similar Compounds

    (3,4-difluoro-5-(n-pentyloxy)phenyl)magnesium bromide: Similar in structure but uses magnesium instead of zinc.

    (3,4-difluoro-5-(n-pentyloxy)phenyl)lithium: Uses lithium as the metal center, offering different reactivity.

    (3,4-difluoro-5-(n-pentyloxy)phenyl)boronic acid: Contains boron and is used in Suzuki coupling reactions.

Uniqueness

(3,4-difluoro-5-(n-pentyloxy)phenyl)zinc bromide is unique due to its specific reactivity profile, which is influenced by the presence of zinc. This makes it particularly useful in certain types of organic synthesis where other metal-based reagents may not be as effective.

Properties

Molecular Formula

C11H13BrF2OZn

Molecular Weight

344.5 g/mol

IUPAC Name

bromozinc(1+);1,2-difluoro-3-pentoxybenzene-5-ide

InChI

InChI=1S/C11H13F2O.BrH.Zn/c1-2-3-4-8-14-10-7-5-6-9(12)11(10)13;;/h6-7H,2-4,8H2,1H3;1H;/q-1;;+2/p-1

InChI Key

ALXZYINWXBEFQX-UHFFFAOYSA-M

Canonical SMILES

CCCCCOC1=C(C(=C[C-]=C1)F)F.[Zn+]Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.